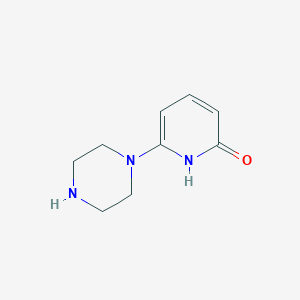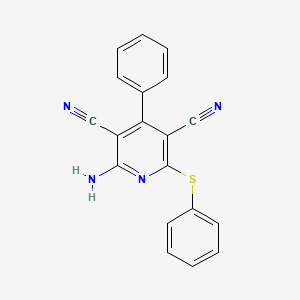![molecular formula C9H10O3 B8757745 [3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
[3-(Hydroxymethyl)phenyl]acetic acid
Overview
Description
[3-(Hydroxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxymethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydroxymethylation of phenylacetic acid. This can be done by reacting phenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-bromobenzyl alcohol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxymethylation reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-carboxyphenylacetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(3-(Hydroxymethyl)phenyl)ethanol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Carboxyphenylacetic acid
Reduction: 2-(3-(Hydroxymethyl)phenyl)ethanol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
[3-(Hydroxymethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)phenyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
[3-(Hydroxymethyl)phenyl]acetic acid can be compared with other phenylacetic acid derivatives:
Phenylacetic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxyphenylacetic acid: Has a hydroxyl group directly attached to the phenyl ring, leading to different chemical properties.
2-(4-(Hydroxymethyl)phenyl)acetic acid: The hydroxymethyl group is at the para position, which can affect the compound’s reactivity and interactions.
The presence of the hydroxymethyl group at the meta position in this compound makes it unique, as it can influence the compound’s electronic properties and steric interactions, leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) |
InChI Key |
QRKZQQRBRLOCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)cyclohexanone](/img/structure/B8757713.png)



![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)


